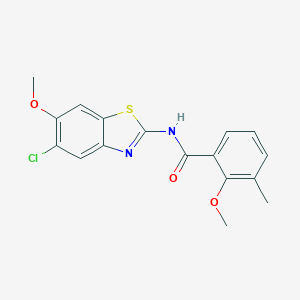![molecular formula C22H18N2O4 B278354 N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278354.png)
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Acylation: The final step involves the acylation of the amine group with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The benzodioxole ring can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- N-{3-[(2-fluorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the 2-methylbenzoyl group, which can influence its binding affinity and specificity towards biological targets. This methyl group can enhance hydrophobic interactions, potentially leading to increased potency and selectivity in medicinal applications.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-5-2-3-8-18(14)22(26)24-17-7-4-6-16(12-17)23-21(25)15-9-10-19-20(11-15)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
GLRRCANFVUIFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![3,4,5-trimethoxy-N-[[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)

